(1r)-1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
(1r)-1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of dichlorophenyl and trifluoroethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product’s formation. The process may involve multiple steps, including the formation of intermediates and subsequent purification steps to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1r)-1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(1r)-1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1r)-1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Shares the dichlorophenyl group but lacks the trifluoroethanol moiety.
Trifluoroethanol: Contains the trifluoroethanol group but lacks the dichlorophenyl group.
2,4-Dichlorobenzyl Alcohol: Similar structure but with a benzyl alcohol group instead of trifluoroethanol.
Uniqueness
(1r)-1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of dichlorophenyl and trifluoroethanol groups, which confer distinct chemical properties and potential applications. This combination allows for specific interactions and reactivity that are not observed in the individual components or other similar compounds.
Properties
Molecular Formula |
C8H5Cl2F3O |
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Molecular Weight |
245.02 g/mol |
IUPAC Name |
(1R)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5Cl2F3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H/t7-/m1/s1 |
InChI Key |
PVMHQZFWMAORFX-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@H](C(F)(F)F)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)O |
Origin of Product |
United States |
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